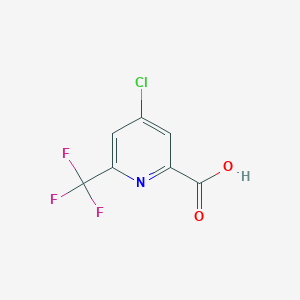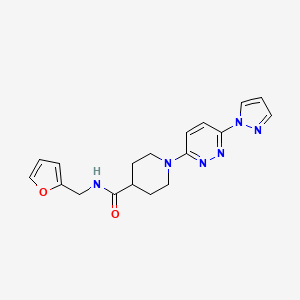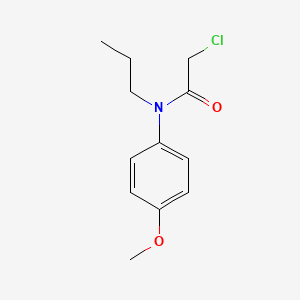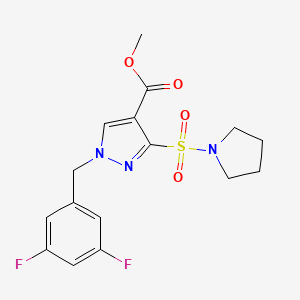![molecular formula C12H16N2O3 B2944723 N-[ethyl(phenyl)carbamoyl]-beta-alanine CAS No. 929824-11-3](/img/structure/B2944723.png)
N-[ethyl(phenyl)carbamoyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[ethyl(phenyl)carbamoyl]-beta-alanine: is a compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271. This compound belongs to the class of carbamates, which are widely used in various fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of carbamoyl chlorides with nucleophiles.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Carbamates can undergo oxidation reactions, often facilitated by specific catalysts or reagents.
Reduction: Reduction reactions can convert carbamates into amines or other reduced forms.
Substitution: Carbamates can participate in substitution reactions, where the carbamoyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxidation of carbamates can yield ureas or other oxidized derivatives.
Reduction Products: Reduction typically produces amines.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Carbamates are used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: Carbamates can act as protecting groups for amines during multi-step synthesis.
Biology:
Enzyme Inhibitors: Some carbamates function as enzyme inhibitors, particularly for enzymes like acetylcholinesterase.
Drug Development: Carbamates are explored for their potential in developing new pharmaceuticals.
Medicine:
Anesthetics: Certain carbamates are used in combination with other drugs to produce anesthesia.
Therapeutics: Carbamates are investigated for their therapeutic potential in treating various diseases.
Industry:
Pesticides: Carbamates are used in the formulation of pesticides due to their ability to inhibit specific enzymes in pests.
Polymers: Carbamates are used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-[ethyl(phenyl)carbamoyl]-beta-alanine involves its interaction with specific molecular targets. For example, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure and also used in various chemical reactions.
Methyl carbamate: Another carbamate used in synthetic chemistry.
Uniqueness: N-[ethyl(phenyl)carbamoyl]-beta-alanine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its beta-alanine moiety differentiates it from other carbamates, potentially offering unique applications in both research and industry.
Properties
IUPAC Name |
3-[[ethyl(phenyl)carbamoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-14(10-6-4-3-5-7-10)12(17)13-9-8-11(15)16/h3-7H,2,8-9H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVQGJTVTXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)
![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)


![3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2944645.png)



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2944651.png)
![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)
![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)
![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)
